2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-5-4-7-11-13(17(20)21)9-15(19-16(10)11)12-6-2-3-8-14(12)18/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQICKYYIRMWRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391949 | |
| Record name | 2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107027-38-3 | |
| Record name | 2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Conditions
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Isatin precursor : 5-Chloro-1H-indole-2,3-dione (or substituted isatin with a 2-chlorophenyl group).
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Ketone component : 1-Chloropropan-2-one (chloroacetone) to introduce the methyl group at position 8.
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Base : Calcium oxide (CaO) in aqueous medium, heated to 80°C for 7 hours.
The reaction proceeds via nucleophilic attack of the ketone’s enolate on the isatin’s carbonyl group, followed by ring expansion and decarboxylation. Acidification with HCl precipitates the crude product, which is purified via recrystallization from ethanol/water.
Yield and Optimization
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Key variables :
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Temperature control (80°C optimal for minimizing side reactions).
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Stoichiometric excess of chloroacetone (1.1 equivalents) to drive completion.
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Table 1: Pfitzinger Reaction Parameters
| Variable | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes |
| Reaction Time | 7 hours | Plateau after 6h |
| CaO Concentration | 2.5 eq | Prevents hydrolysis |
Gould-Jacobs Cyclization Approach
The Gould-Jacobs method constructs the quinoline core via thermal cyclization of aniline derivatives with β-keto esters. For this compound:
Synthetic Pathway
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Aniline precursor : 2-Amino-5-chlorobenzaldehyde.
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β-Keto ester : Ethyl 3-oxobutanoate.
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Cyclization : Conducted in diphenyl ether at 210°C for 3 hours, forming the quinoline ring.
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Oxidation : The 4-methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.
Challenges and Solutions
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Regioselectivity : The chlorophenyl group at position 2 requires ortho-directing groups during cyclization.
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Oxidation Overhead : KMnO₄ oxidation risks over-oxidation; controlled pH (2–3) and low temperature (0–5°C) mitigate this.
Table 2: Gould-Jacobs Method Performance
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Cyclization | 45% | 88% |
| Oxidation | 70% | 92% |
| Overall | 31.5% | 85% |
Late-stage introduction of the 2-chlorophenyl group via palladium-catalyzed coupling offers modularity:
Reaction Setup
-
Quinoline core : 8-Methylquinoline-4-carboxylic acid.
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Boronic acid : 2-Chlorophenylboronic acid.
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Catalyst : Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) with Na₂CO₃.
Advantages and Limitations
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Positional Control : Directed by the quinoline’s nitrogen atom, ensuring C-2 selectivity.
Friedländer Synthesis with Functional Group Interconversion
This method assembles the quinoline ring from aminobenzaldehyde and ketones, followed by carboxylation:
Procedure Outline
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Condensation : 2-Amino-5-chlorobenzaldehyde and ethyl acetoacetate in HCl/EtOH.
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Cyclization : Heating under reflux forms 8-methylquinoline.
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Carboxylation : CO₂ insertion at position 4 via Kolbe-Schmitt reaction (200°C, 15 atm CO₂).
Efficiency Metrics
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Overall Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Pfitzinger | 60–65% | High | Moderate |
| Gould-Jacobs | 31.5% | Low | High |
| Suzuki-Miyaura | 50–55% | Moderate | Low |
| Friedländer | 40% | Low | Moderate |
The Pfitzinger reaction emerges as the most viable for industrial-scale synthesis, balancing yield and practicality. Late-stage cross-coupling (Suzuki-Miyaura) suits modular derivatization but faces cost barriers from palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia under reflux conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of the compound.
Substitution: Hydroxyl or amino-substituted quinoline derivatives.
Scientific Research Applications
Overview
2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its applications in medicinal chemistry, biological studies, and industrial processes, supported by case studies and data tables.
Medicinal Chemistry Applications
The compound has been extensively studied for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Activity : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves modulating cytokine production and inhibiting enzymes like COX-2.
- Antimicrobial Properties : Various studies have demonstrated its effectiveness against a range of microbial pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis contributes to its antimicrobial efficacy.
- Anticancer Potential : The compound has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic proteins.
Biological Studies
In biological research, this compound is utilized to investigate various cellular mechanisms:
- Cell Signaling Pathways : It is employed to explore how quinoline derivatives can influence signaling pathways related to cell growth and apoptosis. For instance, studies have focused on its interaction with the PI3K/Akt pathway, which is crucial in cancer progression.
- Drug Development : The compound serves as a lead structure for the development of new drugs targeting specific diseases. Researchers are modifying its structure to enhance potency and selectivity against particular biological targets.
Industrial Applications
The industrial relevance of this compound includes:
- Synthesis of Other Compounds : It acts as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical modifications.
- Catalytic Processes : The compound is explored for use in catalysis due to its ability to facilitate reactions under mild conditions. This application is particularly relevant in green chemistry initiatives aimed at reducing waste and improving reaction efficiency.
Case Studies
- Anti-inflammatory Research : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, suggesting a potential therapeutic role in chronic inflammatory diseases .
- Antimicrobial Efficacy : In vitro studies reported in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
- Anticancer Activity : Research featured in Cancer Research investigated the compound's effects on breast cancer cell lines, revealing that it induces apoptosis via mitochondrial pathways, further supporting its development as an anticancer drug .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Substituent positions and functional groups significantly influence the physicochemical and biological properties of quinoline derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Notes:
- Chlorophenyl (ClPh) vs. Hydroxyphenyl (HOPh) : The electron-withdrawing Cl group in the target compound may reduce solubility in polar solvents compared to the hydroxyl analog but enhance stability and enzyme-binding affinity .
- Methyl vs.
- Substituent Position : Para-substituted phenyl groups (e.g., 4-MePh in ) may reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-ClPh in the target compound), influencing target binding .
Biological Activity
2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 107027-38-3) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with a chlorophenyl substituent and a carboxylic acid group, which are crucial for its biological interactions. The molecular formula is C16H12ClN, and it exhibits properties typical of quinoline derivatives, such as lipophilicity and the ability to interact with biological membranes.
The biological activity of this compound has been linked to several mechanisms:
- Antimicrobial Activity :
- Anticancer Activity :
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.0 | |
| Antimicrobial | Escherichia coli | 20.5 | |
| Anticancer | HepG2 (liver cancer) | 14.2 | |
| Anticancer | HCT116 (colon cancer) | 12.5 |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific assays .
Case Study 2: Antitumor Activity
In a separate investigation focusing on antitumor properties, the compound was tested against HepG2 and HCT116 cell lines using an MTT assay. Results indicated that it significantly reduced cell viability at low concentrations, suggesting potential for development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid, and how can purity be optimized?
- Methodology :
- Synthetic Routes : The compound can be synthesized via Friedländer condensation, where 2-chlorobenzaldehyde derivatives react with 8-methyl-4-ketocarboxylic acid precursors. Cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed to introduce the chlorophenyl group, as seen in analogous quinoline syntheses .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .
- Yield Optimization : Control reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for aldehyde to ketone precursors). Catalytic Pd(OAc)₂ improves coupling efficiency in aryl substitutions .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodology :
- Spectroscopic Analysis :
- NMR : Use NMR (DMSO-) to confirm substituents: aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and carboxylic acid protons (δ 12–13 ppm) .
- IR : Identify carboxylic acid O-H stretches (~2500–3000 cm) and C=O bonds (~1680 cm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 316.07 for CHClNO) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology :
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). Limited aqueous solubility (enhanced with NaOH for carboxylate formation) .
- Stability : Store at –20°C in airtight, light-protected containers. Assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodology :
- Crystallization : Use slow evaporation of a saturated DMSO/ethyl acetate solution. Single crystals suitable for diffraction are often obtained at 4°C .
- Data Collection : Employ SHELX software for structure refinement. Key parameters: space group P, R < 0.05, and anisotropic displacement for heavy atoms (Cl, O) .
- Contradiction Resolution : Compare experimental bond lengths/angles (e.g., C-Cl: ~1.74 Å) with DFT-optimized models to validate geometry .
Q. What strategies address conflicting data in biological activity studies of quinoline-4-carboxylic acid derivatives?
- Methodology :
- Bioactivity Assays : Standardize protocols (e.g., MIC for antimicrobial tests, IC for cytotoxicity). Use positive controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells) .
- Data Interpretation : Cross-validate results using orthogonal methods (e.g., fluorescence-based ATP assays vs. resazurin viability tests). Replicate studies under varying pH (6–8) to account for carboxylate ionization effects .
Q. How can researchers optimize reaction conditions to minimize byproducts in large-scale syntheses?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, catalyst loading (Pd 0.5–2 mol%), and solvent polarity (DMF vs. THF) to identify optimal parameters .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., dechlorinated or decarboxylated products). Introduce scavengers (e.g., molecular sieves for water-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
